2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluoroquinoline with diethyl oxalate under specific conditions to introduce the diethoxycarbonyl group . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The diethoxycarbonyl group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline is utilized in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in cell growth and proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroquinoline: Lacks the diethoxycarbonyl group, making it less versatile in certain synthetic applications.
6-Fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the fluoro group, which can influence its chemical properties and interactions.
Uniqueness
2-Chloro-6-fluoro-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of both chloro and fluoro substituents along with the diethoxycarbonyl group.
Properties
IUPAC Name |
diethyl 2-[(2-chloro-6-fluoroquinolin-3-yl)methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO4/c1-3-23-16(21)13(17(22)24-4-2)9-11-7-10-8-12(19)5-6-14(10)20-15(11)18/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURRAOQISCGDEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=CC(=CC2=C1)F)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653655 | |
Record name | Diethyl [(2-chloro-6-fluoroquinolin-3-yl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031928-73-0 | |
Record name | Diethyl [(2-chloro-6-fluoroquinolin-3-yl)methylidene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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